molecular formula C35H51F6N9O13 B10825548 RS09 ditrifluoroacetate

RS09 ditrifluoroacetate

Cat. No.: B10825548
M. Wt: 919.8 g/mol
InChI Key: MKCNGKQUSQZTFM-AZNUZYABSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for RS09 2TFA involves the sequential coupling of amino acids to form the peptide chain. The compound is synthesized by coupling L-alanyl-L-prolyl-L-prolyl-L-histidyl-L-alanyl-L-leucyl-L-serine with trifluoroacetic acid. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

RS09 2TFA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RS09 2TFA has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification.

    Biology: The compound is utilized to investigate the role of TLR4 in immune responses and inflammation.

    Medicine: RS09 2TFA is explored as an adjuvant in vaccine development due to its ability to enhance antibody production.

    Industry: It is used in the development of new adjuvants and immunomodulatory agents

Mechanism of Action

RS09 2TFA exerts its effects by acting as a TLR4 agonist. It binds to TLR4, leading to the activation of downstream signaling pathways, including the NF-κB pathway. This activation results in the translocation of NF-κB to the nucleus, where it promotes the transcription of genes involved in inflammatory responses. The compound also induces the secretion of inflammatory cytokines in macrophages .

Comparison with Similar Compounds

RS09 2TFA is unique due to its specific agonistic activity towards TLR4. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C35H51F6N9O13

Molecular Weight

919.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H49N9O9.2C2HF3O2/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32;2*3-2(4,5)1(6)7/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49);2*(H,6,7)/t17-,18-,20-,21-,22-,23-,24-;;/m0../s1

InChI Key

MKCNGKQUSQZTFM-AZNUZYABSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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